4-(Naphthalen-2-yl)picolinic acid
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Overview
Description
4-(Naphthalen-2-yl)picolinic acid is an organic compound that features a naphthalene ring fused to a picolinic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Naphthalen-2-yl)picolinic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and a halide. In this case, the reaction involves the coupling of 2-bromopyridine with 2-naphthylboronic acid in the presence of a palladium catalyst and a base .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the Suzuki-Miyaura coupling reaction is scalable and can be adapted for industrial synthesis. The reaction conditions, such as temperature, solvent, and catalyst concentration, can be optimized to maximize yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(Naphthalen-2-yl)picolinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of substituted naphthalene or picolinic acid derivatives.
Scientific Research Applications
4-(Naphthalen-2-yl)picolinic acid has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound’s structural properties make it useful in studying molecular interactions and binding affinities.
Industry: Used in the synthesis of advanced materials and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 4-(Naphthalen-2-yl)picolinic acid involves its ability to act as a ligand, binding to metal ions and forming stable complexes. This property is crucial in its applications in coordination chemistry and catalysis. The molecular targets and pathways involved depend on the specific application and the metal ions it interacts with .
Comparison with Similar Compounds
Similar Compounds
Picolinic Acid: A simpler analog with a pyridine ring and a carboxylic acid group.
Naphthalene Derivatives: Compounds like naphthalene-2-carboxylic acid, which share the naphthalene moiety.
Uniqueness
4-(Naphthalen-2-yl)picolinic acid is unique due to the combination of the naphthalene and picolinic acid moieties, which confer distinct structural and chemical properties. This uniqueness makes it valuable in various research applications, particularly in the fields of coordination chemistry and drug discovery .
Properties
IUPAC Name |
4-naphthalen-2-ylpyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO2/c18-16(19)15-10-14(7-8-17-15)13-6-5-11-3-1-2-4-12(11)9-13/h1-10H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGVLUQHKAJLQJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC(=NC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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